![molecular formula C22H20N4O2 B2771911 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide CAS No. 953150-28-2](/img/structure/B2771911.png)

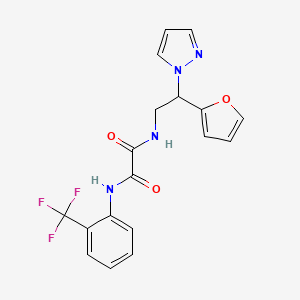

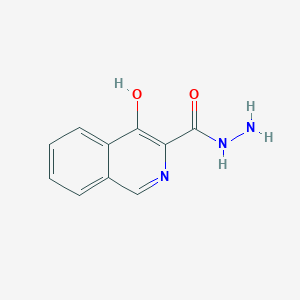

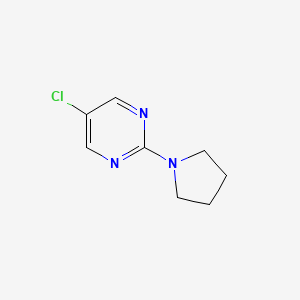

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide” is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of imidazo[1,2-b]pyridazine .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a topic of interest due to their diverse biological activity . One method of synthesizing these compounds involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones . This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines .Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name and its related compounds. The molecular formula of a related compound, 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline, is C14H14N4O, and it has a molecular weight of 254.29 .Aplicaciones Científicas De Investigación

Histamine H2-Receptor Antagonists

Compounds related to the query chemical, specifically imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, have been synthesized and evaluated for their potential as histamine H2-receptor antagonists. These compounds demonstrated significant gastric antisecretory and antiulcer activities, highlighting their relevance in therapeutic research for conditions like peptic ulcers (Katsura et al., 1992).

Melatonin Receptor Ligands

Another study focused on the design and synthesis of 2-phenylimidazo[1,2-a]pyridines as novel melatonin receptor ligands. These compounds, including 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, showed good selectivity and affinities for melatonin receptors, indicating their potential for further development in sleep and circadian rhythm-related disorders (El Kazzouli et al., 2011).

Central Nervous System Activities

Imidazo[1,2-b]pyridazines have been synthesized and tested for their activities in the central nervous system. These compounds, including some with N-benzyl-N-methylamino modifications, showed varying levels of activity in displacing diazepam from rat brain membrane preparations, suggesting potential applications in neuropsychopharmacology (Barlin et al., 1992).

Angiotensin II Antagonists

In cardiovascular research, a series of N-[biphenylyl(tetrazolyl)methyl]-2-butylimidazoles with diazine or pyridine moieties attached to the imidazole ring were synthesized and evaluated for their interaction with AT1 receptors. These studies aim to develop new therapeutic agents for hypertension and related cardiovascular conditions (Harmat et al., 1995).

Breast Cancer Chemotherapy

Selenylated imidazo[1,2-a]pyridines were designed and synthesized for their activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 demonstrated significant cytotoxicity and induced apoptosis in MCF-7 cells, offering a promising direction for the development of novel anticancer agents (Almeida et al., 2018).

Propiedades

IUPAC Name |

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-8-9-17(19-14-26-20(23-19)10-11-22(25-26)28-2)13-18(15)24-21(27)12-16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTAJTLVVOHSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

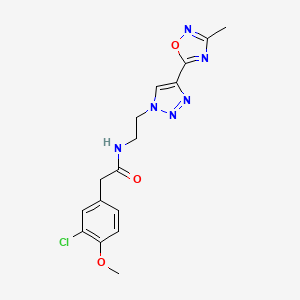

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)

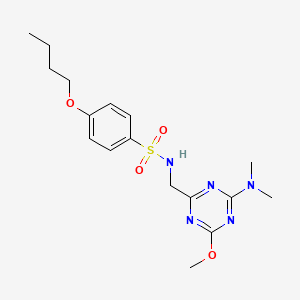

![4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771838.png)

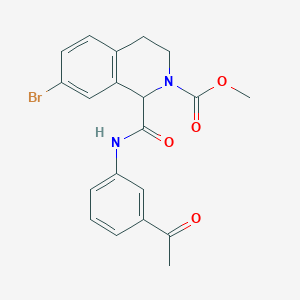

![({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2771840.png)